An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone (CAS No. 36827-98-2)
An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone (CAS No. 36827-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The presence of the fluorophenyl and pyrimidine moieties suggests its potential as a scaffold in the design of targeted therapeutics, particularly in oncology. This document details the compound's physicochemical properties, outlines a probable synthetic route, and discusses its potential applications in drug discovery, with a focus on its role as a potential kinase inhibitor. The CAS number for this compound is 36827-98-2.[1][2]
Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery
The incorporation of a fluorine atom into a drug candidate's molecular structure can significantly enhance its pharmacological profile. This is often attributed to fluorine's high electronegativity, which can modulate the acidity or basicity of nearby functional groups, and its ability to form strong bonds with carbon, thereby increasing metabolic stability. When combined with a pyrimidine ring, a privileged scaffold in many biologically active molecules, the resulting fluorinated pyrimidine derivatives become attractive candidates for drug discovery programs. These compounds have shown potential in the development of anticancer agents, antivirals, and other therapeutics. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone emerges as a key intermediate and a potential pharmacophore in the exploration of new chemical entities within this class.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 36827-98-2 | [1][2][3] |
| Molecular Formula | C₁₂H₉FN₂O | [4] |
| Molecular Weight | 216.21 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |
| Storage | Recommended storage at 2-8°C | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 2-chloro-1-(4-fluorophenyl)ethanone with a suitable pyrimidine precursor in the presence of a base.
Caption: Proposed synthesis of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone.
Step-by-Step Experimental Protocol (Hypothetical)
-
Preparation of Pyrimidine Anion: To a solution of pyrimidine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the pyrimidine anion.
-
Addition of Ketone: Slowly add a solution of 2-chloro-1-(4-fluorophenyl)ethanone in anhydrous DMF to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure. The proton NMR is expected to show characteristic signals for the aromatic protons of the fluorophenyl and pyrimidine rings, as well as a singlet for the methylene protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the carbonyl group.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone scaffold holds considerable promise in the field of drug discovery, particularly in the development of kinase inhibitors. The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors, while the fluorophenyl group can engage in favorable interactions within the ATP-binding pocket of various kinases.
Potential as a Kinase Inhibitor
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The structural features of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone make it an attractive starting point for the design of inhibitors targeting kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[2][6][7]
Caption: Potential mechanism of action as a kinase inhibitor in a signaling pathway.
Structure-Activity Relationship (SAR) Studies
1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone serves as a valuable template for structure-activity relationship (SAR) studies. By systematically modifying the fluorophenyl and pyrimidine rings, as well as the ketone linker, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different substituents on the pyrimidine ring could enhance interactions with the hinge region of a target kinase, while modifications to the fluorophenyl ring could improve binding affinity and cellular permeability.
Conclusion and Future Perspectives
1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone is a compound with significant potential in medicinal chemistry and drug discovery. Its structural features make it a promising scaffold for the development of novel kinase inhibitors and other targeted therapeutics. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the identification of potent and selective drug candidates for the treatment of cancer and other diseases.
References
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
-
Liu, X., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2036. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. PubChem Compound Database. Retrieved from [Link]
-
Liu, X., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2035. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(2-fluoropyridin-4-yl)ethanone. PubChem Compound Database. Retrieved from [Link]
-
Al-Said, M. S., et al. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 342(7), 403-409. [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1085. [Link]
-
Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(11), 13642-13655. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5109. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Patel, D., et al. (2021). Discovery of a Potent and Selective PI3Kδ Inhibitor ( S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models. Journal of Medicinal Chemistry, 64(23), 14700-14723. [Link]
-
Wang, Y., et al. (2020). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 25(19), 4539. [Link]
-
El-Sayed, N. N. E., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389142. [Link]
-
SpectraBase. (n.d.). 2-(3-Fluorophenyl)-1-(4-morpholinyl)ethanone. Retrieved from [Link]
Sources
- 1. 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 2. 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE | 36827-98-2 [amp.chemicalbook.com]
- 3. 36827-98-2|1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
